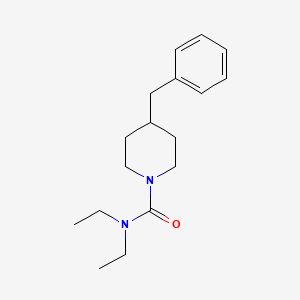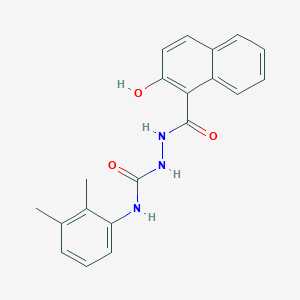![molecular formula C19H19N3O4 B4760198 5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4760198.png)
5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione group, a methoxyphenyl group, and a tetrahydro-2-furanylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The methoxyphenyl group would provide aromatic character, the tetrahydro-2-furanylmethyl group would introduce a cyclic ether structure, and the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione group would add a pyrimidine ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The methoxy group could potentially undergo reactions typical of ethers, while the pyrimidine ring could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the methoxy group could influence its solubility, while the pyrimidine ring could affect its acidity .Scientific Research Applications
Anticancer Agents
Pyrido[2,3-d]pyrimidines have shown promising results as anticancer agents . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their effects on different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Inhibitors of Cancer Targets
The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives has been studied as inhibitors of various cancer targets . This research can help scientists design new selective, effective, and safe anticancer agents .
Antibacterial Agents
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressive Agents
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests that they could be used in the treatment of disorders related to the central nervous system.
Anticonvulsant Agents
The anticonvulsant activities of pyrido[2,3-d]pyrimidines make them potential candidates for the development of new anticonvulsant drugs .
Antipyretic Agents
Pyrido[2,3-d]pyrimidines have been found to have antipyretic activities . This suggests that they could be used in the treatment of fever.
Synthesis of Tetrahydropteroic Acid Derivatives
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Green Chemistry Applications
The construction of elaborate biologically relevant moieties via a multicomponent approach has become a promising area of research, owing to the burgeoning 'green chemistry drive’ . This approach can be used to synthesize pyrido[2,3-d]pyrimidines in a more sustainable and environmentally friendly manner .
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2,4-5,7-8,10,14H,3,6,9,11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRRFTQUFYSCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B4760115.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4760150.png)

![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B4760180.png)
![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)

![(2-{[5-{[(4-chlorophenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4760217.png)